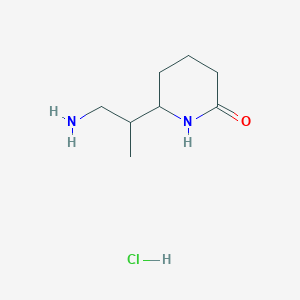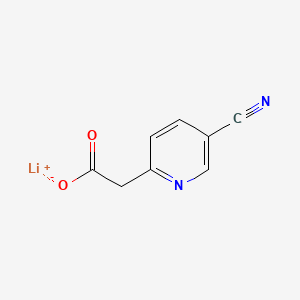
Lithium(1+) 2-(5-cyanopyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 2-(5-cyanopyridin-2-yl)acetate is a chemical compound with the molecular formula C8H6N2O2Li It is a lithium salt of 2-(5-cyanopyridin-2-yl)acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(5-cyanopyridin-2-yl)acetate typically involves the reaction of 2-(5-cyanopyridin-2-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure complete conversion to the lithium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-(5-cyanopyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Lithium(1+) 2-(5-cyanopyridin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Lithium(1+) 2-(5-cyanopyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) 2-(4-cyanopyridin-2-yl)acetate
- Ethyl 2-(5-cyanopyridin-2-yl)acetate
Uniqueness
Lithium(1+) 2-(5-cyanopyridin-2-yl)acetate is unique due to its specific structure and the presence of the lithium ion, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C8H5LiN2O2 |
|---|---|
Molecular Weight |
168.1 g/mol |
IUPAC Name |
lithium;2-(5-cyanopyridin-2-yl)acetate |
InChI |
InChI=1S/C8H6N2O2.Li/c9-4-6-1-2-7(10-5-6)3-8(11)12;/h1-2,5H,3H2,(H,11,12);/q;+1/p-1 |
InChI Key |
MAEKAQATWNWIRO-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC(=NC=C1C#N)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-{[4-(2-methoxyethoxy)quinolin-2-yl]formamido}-N,4-dimethylpentanamide](/img/structure/B13497675.png)
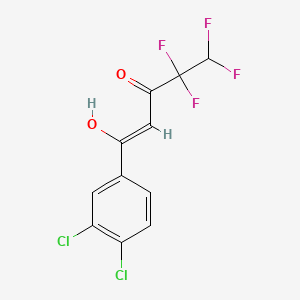
![6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13497685.png)
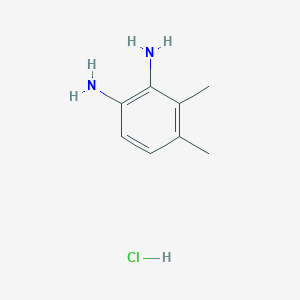
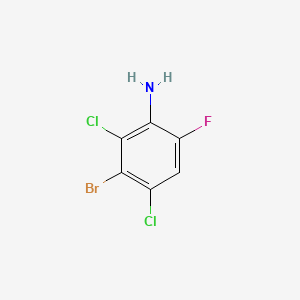

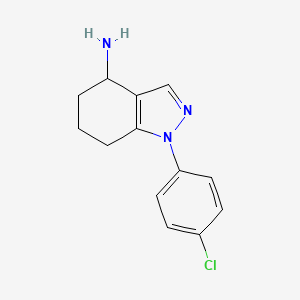
![2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13497721.png)
![[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B13497728.png)
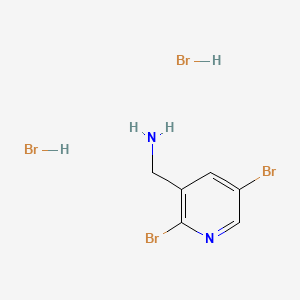
![2-[3-(Benzyloxy)azetidin-1-yl]acetic acid](/img/structure/B13497741.png)

![N-[(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide hydrochloride](/img/structure/B13497758.png)
